molecular formula C10H9Cl2NO2 B6603967 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid CAS No. 2137549-55-2

1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid

Cat. No. B6603967
CAS RN: 2137549-55-2
M. Wt: 246.09 g/mol
InChI Key: SRSZMTKRERZAIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid (APDC) is a compound that has been studied for its potential applications in various scientific research fields. It is a cyclic carboxylic acid containing an amine group, a chlorine atom, and a cyclopropane ring. APDC has been found to have a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments. In

Mechanism of Action

The exact mechanism of action of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid is not yet fully understood. However, it is believed that 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid binds to certain enzymes, such as cyclooxygenase-2 (COX-2), and inhibits their activity. This inhibition of enzyme activity is thought to be responsible for the biochemical and physiological effects of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid.
Biochemical and Physiological Effects
1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid has been found to have a range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid has been found to reduce pain and inflammation, as well as to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. Additionally, it has been found to have a range of biochemical and physiological effects, making it useful for a variety of research applications. However, there are some limitations to the use of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid in laboratory experiments. It has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.

Future Directions

There are a number of potential future directions for the use of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid in scientific research. These include further exploration of its mechanism of action, development of new applications for its use in drug delivery and biocatalysis, and investigation of its potential therapeutic effects. Additionally, further research into the synthesis of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid and its derivatives could lead to the development of new materials and polymers with potential biomedical applications. Finally, further studies into the biochemical and physiological effects of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid could lead to new insights into its potential therapeutic uses.

Synthesis Methods

1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid can be synthesized through a two-step process. The first step involves the reaction of 4-aminophenol with dichlorocyclopropane-1-carboxylic acid, which yields 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture, which results in the formation of a salt of 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid.

Scientific Research Applications

1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid has been used in a variety of scientific research applications, including drug delivery, biocatalysis, and enzyme inhibition. It has also been used as a substrate in the synthesis of various other compounds, such as 1,2-dichlorocyclopropane-1-carboxylic acid, which has been found to have anti-inflammatory and anti-cancer properties. Additionally, 1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid has been used in the synthesis of polymers and other materials for use in biomedical applications.

properties

IUPAC Name

1-(4-aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c11-10(12)5-9(10,8(14)15)6-1-3-7(13)4-2-6/h1-4H,5,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSZMTKRERZAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)-2,2-dichlorocyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.